molecular formula C16H23NO3 B8314171 Ethyl (rac)-benzylamino-(tetrahydro-pyran-4-yl)-acetate

Ethyl (rac)-benzylamino-(tetrahydro-pyran-4-yl)-acetate

Cat. No.: B8314171
M. Wt: 277.36 g/mol
InChI Key: RWTADPWMMMFWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (rac)-benzylamino-(tetrahydro-pyran-4-yl)-acetate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 2-(benzylamino)-2-(oxan-4-yl)acetate

InChI

InChI=1S/C16H23NO3/c1-2-20-16(18)15(14-8-10-19-11-9-14)17-12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3

InChI Key

RWTADPWMMMFWJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCOCC1)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.53 ml (4.5 mmol) benzylbromide, 0.85 g (4.5 mmol) ethyl (rac)-amino-(tetrahydropyran-4-yl)-acetate and 1.9 g (13.7 mmol) potassium carbonate in 10 mL DMF were stirred for 2 h at 100° C. After cooling the mixture was mixed with water and extracted three times with ethyl acetate. The combined organic phases were extracted with saturated, aqueous saline solution, three times with 0.5 M hydrochloric acid and once more with saturated saline solution. The combined aqueous phases were adjusted to pH 9 with conc. aqueous ammonia solution and extracted three times with dichloromethane. The combined organic phases were washed with saturated saline solution, dried and concentrated by rotary evaporation.
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.